molecular formula C25H27NO5S B13152725 S-(Tris(4-methoxyphenyl)methyl)-L-cysteine

S-(Tris(4-methoxyphenyl)methyl)-L-cysteine

Cat. No.: B13152725
M. Wt: 453.6 g/mol
InChI Key: SQSXVIUUCXLCSR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(Tris(4-methoxyphenyl)methyl)-L-cysteine (CAS 959745-27-8) is a protected cysteine derivative that is critically valuable in the field of peptide science. Its primary research application is as a thiol-protecting group in solid-phase peptide synthesis (SPPS) . Protecting the reactive thiol side chain of cysteine is often essential to prevent undesirable side reactions, such as oxidation or alkylation, during the peptide assembly process . This allows for the successful chemical synthesis of complex peptides, including those containing structurally critical disulfide bonds, which are found in a range of biologically active and therapeutic peptides . The compound is for Research Use Only and is a vital tool for researchers working on the synthesis of disulfide-rich peptides, the semisynthesis of proteins, and various bioconjugation applications. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

(2R)-2-amino-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C25H27NO5S/c1-29-20-10-4-17(5-11-20)25(32-16-23(26)24(27)28,18-6-12-21(30-2)13-7-18)19-8-14-22(31-3)15-9-19/h4-15,23H,16,26H2,1-3H3,(H,27,28)/t23-/m0/s1

InChI Key

SQSXVIUUCXLCSR-QHCPKHFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N

Origin of Product

United States

Iii. Advanced Protecting Group Chemistry of the S Tris 4 Methoxyphenyl Methyl Moiety

Mechanistic Investigations of Protection and Deprotection Reactions

The protection of the cysteine thiol group with the Mmt moiety involves the reaction of L-cysteine with a tris(4-methoxyphenyl)methyl halide. The deprotection mechanism is primarily based on the acid-catalyzed cleavage of the sulfur-carbon bond. The three methoxy (B1213986) groups on the phenyl rings play a critical role in this process by stabilizing the resulting carbocation through resonance.

The deprotection is initiated by the protonation of one of the methoxy groups, which facilitates the departure of the tris(4-methoxyphenyl)methyl cation. This cation is highly stabilized due to the delocalization of the positive charge across the three electron-rich phenyl rings. The stability of this cation is what makes the Mmt group significantly more acid-labile compared to the related trityl (Trt) group. researchgate.net The release of the brightly colored trityl cation can be monitored spectrophotometrically, allowing for real-time tracking of the deprotection reaction. sigmaaldrich.com To prevent the reactive trityl cation from causing side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, scavengers are typically added to the cleavage cocktail. acs.org Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES). sigmaaldrich.comsigmaaldrich.com

Orthogonality with Other Protecting Groups in Complex Synthetic Sequences

A key advantage of the S-Mmt protecting group is its orthogonality with a wide range of other protecting groups used in peptide synthesis. iris-biotech.debiosynth.com Orthogonality means that one protecting group can be removed under specific conditions without affecting others, allowing for the stepwise and selective modification of a peptide. biosynth.com The high acid sensitivity of the Mmt group allows for its selective removal while other more robust protecting groups remain intact. sigmaaldrich.com

The S-Mmt group is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) group, which is standard in solid-phase peptide synthesis (SPPS). iris-biotech.de This allows for the incorporation of Fmoc-Cys(Mmt)-OH into the peptide chain using standard SPPS protocols. Furthermore, the Mmt group can be selectively cleaved in the presence of tert-butyl (tBu) based protecting groups, which require much stronger acidic conditions for their removal. peptide.com This orthogonality is crucial for synthesizing peptides with multiple cysteine residues where specific disulfide bond patterns are required. For instance, a combination of Cys(Mmt) and Cys(Trt) or Cys(Acm) (acetamidomethyl) can be used to form multiple, regioselective disulfide bridges within the same peptide. sigmaaldrich.com

Protecting GroupRemoval ConditionsOrthogonal to S-Mmt
Fmoc 20% Piperidine in DMFYes
Boc Strong Acid (e.g., neat TFA)Yes
tBu Strong Acid (e.g., 95% TFA)Yes
Trt Moderate Acid (e.g., 5-10% TFA)No (Partial Cleavage)
Acm Iodine, Silver Acetate (B1210297)Yes
Dpm High concentration of TFA (60-90%)Yes

This table provides a summary of the orthogonality of the S-Mmt protecting group with other commonly used protecting groups in peptide synthesis.

Selective Deprotection Strategies and Reagents

The selective deprotection of the S-Mmt group is a cornerstone of its utility in synthetic peptide chemistry. The choice of reagents and conditions can be fine-tuned to achieve cleavage of the Mmt group with high selectivity.

The primary method for the deprotection of S-Mmt-L-cysteine is through acidolysis. sigmaaldrich.com Due to the electron-donating effect of the three methoxy groups, the Mmt group is considerably more acid-labile than the Trt group. researchgate.net Quantitative removal of the S-Mmt group can be achieved with very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically ranging from 0.5% to 2% TFA. researchgate.netsigmaaldrich.compeptide.com This allows for the deprotection to be carried out while the peptide is still attached to the solid support, enabling on-resin modifications of the now-free cysteine thiol. sigmaaldrich.comsigmaaldrich.com The inclusion of a carbocation scavenger, such as triisopropylsilane (TIS), is highly recommended to prevent side reactions. sigmaaldrich.comsigmaaldrich.com

Impact on Peptide and Protein Synthesis Efficiency

The use of S-Mmt-L-cysteine can significantly enhance the efficiency of synthesizing complex peptides and small proteins, particularly those with multiple disulfide bonds or those requiring site-specific modifications.

In the context of Fmoc-based SPPS, Fmoc-Cys(Mmt)-OH is a valuable building block. biosynth.comnih.govpeptide.com Its stability to the basic conditions used for Fmoc removal allows for its seamless integration into automated synthesis protocols. iris-biotech.de The ability to deprotect the Mmt group on-resin opens up possibilities for a variety of chemical transformations. biotage.com For example, after selective deprotection of the S-Mmt group, the free thiol can be used for on-resin cyclization, formation of a specific disulfide bridge, or conjugation to other molecules like fluorescent labels or polyethylene (B3416737) glycol (PEG). sigmaaldrich.compeptide.com This on-resin manipulation simplifies the purification process, as excess reagents can be easily washed away before the final cleavage of the peptide from the resin. The use of S-Mmt-L-cysteine has been shown to minimize side reactions such as epimerization at the C-terminal cysteine residue during solid-phase synthesis. csic.es

FeatureImpact on SPPS Efficiency
On-Resin Deprotection Simplifies purification of modified peptides
Orthogonality Allows for regioselective disulfide bond formation
Mild Cleavage Conditions Preserves other acid-sensitive functionalities
Minimized Side Reactions Improves overall yield and purity of the target peptide

This table summarizes the impact of using S-Mmt-L-cysteine on the efficiency of solid-phase peptide synthesis.

Applications in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis, particularly through fragment condensation, remains crucial for the large-scale production of peptides and the synthesis of particularly challenging sequences. In these strategies, S-(Tris(4-methoxyphenyl)methyl)-L-cysteine, commonly utilized as Fmoc-Cys(Mmt)-OH, offers significant advantages.

The primary benefit of the Mmt group in solution-phase synthesis is its mild deprotection condition, which preserves the integrity of large, often sparingly soluble, peptide fragments. nbinno.com Protected peptide fragments can be synthesized and purified, then coupled together in solution. The Mmt group can be used to protect cysteine residues that are not intended to participate in the coupling or initial cyclization steps. Following fragment condensation, the Mmt group can be selectively cleaved using a dilute solution of trifluoroacetic acid (TFA) (e.g., 0.5-2% TFA in dichloromethane) without removing more robust acid-labile protecting groups like tert-butyl (tBu) or even the parent trityl (Trt) group. nbinno.comnih.gov This allows for subsequent modifications, such as the formation of a specific disulfide bond, to be performed on the fully assembled peptide backbone in solution. This level of control is essential for preventing side reactions and ensuring the high purity of the final product in multi-step solution-phase syntheses. nbinno.com

Facilitation of Cyclic Peptide Formation

The synthesis of cyclic peptides, especially those containing multiple, regioselectively-formed disulfide bonds, represents a significant chemical challenge. The Mmt group is a key tool in addressing this challenge due to its position in the hierarchy of acid-labile cysteine protecting groups. researchgate.net Its selective removal under very mild acidic conditions allows for the programmed deprotection and oxidation of specific pairs of cysteine residues, leaving others protected for subsequent cyclization steps. researchgate.netbiotage.com

This orthogonal approach is fundamental for synthesizing complex, multi-loop peptides that mimic the structure of natural proteins. researchgate.net A common strategy involves using three different classes of cysteine protecting groups. For example, a peptide can be synthesized with pairs of cysteines protected by Trt, acetamidomethyl (Acm), and Mmt groups. The synthesis proceeds as follows:

First Disulfide Bond: The Mmt groups are selectively removed on-resin or in solution using a low concentration of TFA, leaving the Trt and Acm groups intact. The newly freed thiol groups are then oxidized to form the first disulfide bridge. sigmaaldrich.comsigmaaldrich.com

Second Disulfide Bond: The Trt groups are then cleaved using a slightly stronger acid cocktail or specific reagents like iodine, which can simultaneously deprotect and oxidize the second pair of cysteines to form the second disulfide bond. The Acm groups remain unaffected.

Third Disulfide Bond: Finally, the Acm groups are removed under specific oxidative conditions (e.g., with iodine in aqueous organic solvents) to form the final disulfide linkage.

The distinct cleavage conditions for these protecting groups, as detailed in the table below, are the foundation of this strategy's success.

Table 1: Orthogonal Cysteine Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationTypical Cleavage ConditionsStability
Tris(4-methoxyphenyl)methylMmt0.5-2% TFA in DCM with scavengers (e.g., TIS) nbinno.comnih.govLabile to very mild acid; stable to bases and nucleophiles.
TritylTrtStandard TFA cleavage cocktail (e.g., 95% TFA); Iodine (I₂) for oxidative cleavage. sigmaaldrich.comStable to very mild acid (e.g., <2% TFA); labile to moderate acid.
AcetamidomethylAcmIodine (I₂); Mercury(II) acetate; Silver trifluoromethanesulfonate.Stable to both strong acid (TFA) and base (piperidine).
tert-ButyltBuStandard TFA cleavage cocktail (e.g., 95% TFA).Stable to very mild acid; labile to strong acid. peptide.com

Integration with Native Chemical Ligation (NCL) Strategies

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. A critical requirement for the success of NCL, especially in multi-fragment strategies, is the effective protection of any internal cysteine residues (i.e., those not at the N-terminus of a fragment) to prevent them from interfering with the ligation reaction.

The S-Mmt group is exceptionally well-suited for this purpose. Internal cysteine residues can be protected with the Mmt group during the synthesis of the peptide fragments. This protection is robust enough to withstand the neutral to slightly basic pH conditions (pH ~7) of the NCL reaction. The high chemoselectivity of NCL ensures that only the N-terminal cysteine reacts with the C-terminal thioester, leaving the Mmt-protected internal cysteines untouched.

After the successful ligation of the peptide backbone, the Mmt groups can be removed under the previously described mild acidic conditions. This step is performed post-ligation and liberates the internal cysteine thiols, which can then be used for subsequent modifications, such as forming structural disulfide bonds. The extreme acid lability of the Mmt group is a major advantage here, as it allows for deprotection without risking damage to the newly formed, larger protein, which may be more sensitive than its smaller precursor fragments. This integration of Mmt protection with NCL provides a robust pathway to the total synthesis of complex cysteine-rich proteins.

Iv. Chemical Reactivity and Mechanistic Insights of S Tris 4 Methoxyphenyl Methyl L Cysteine

Intrinsic Reactivity of the S-Thiol Protecting Group

The primary function of the tris(4-methoxyphenyl)methyl group is to mask the highly nucleophilic thiol side chain of cysteine during chemical synthesis, thereby preventing unwanted side reactions such as oxidation or alkylation. rsc.org Its intrinsic reactivity is centered on the cleavage of the sulfur-carbon bond under acidic conditions. This deprotection reaction proceeds through an SN1-type mechanism, which is initiated by protonation of the sulfur atom, followed by the departure of the thiol as the leaving group.

The rate-determining step of this mechanism is the formation of the tris(4-methoxyphenyl)methyl carbocation. nih.gov The exceptional stability of this tertiary carbocation is the key to the high acid lability of the protecting group. nih.gov This stability arises from two main factors:

Steric Effects : The release of steric strain from the sp3-hybridized protected cysteine to the planar sp2-hybridized carbocation contributes to the driving force of the reaction. ru.nl

Electronic Effects : The three phenyl rings provide extensive resonance delocalization of the positive charge. Crucially, the para-methoxy substituents act as powerful electron-donating groups through the +M (positive mesomeric) effect, further delocalizing the charge into the aromatic rings and significantly stabilizing the carbocation intermediate. nih.gov

Influence of the Tris(4-methoxyphenyl)methyl Group on Local Electron Density and Nucleophilicity

Once attached to the cysteine side chain, the tris(4-methoxyphenyl)methyl group effectively masks the thiol's inherent nucleophilicity. By replacing the acidic thiol proton with a large, sterically bulky group, it prevents the sulfur atom from participating in nucleophilic attacks or undergoing oxidation to form disulfides.

The electronic influence of the protecting group is most relevant to the lability of the C-S bond rather than the nucleophilicity of the protected sulfur atom itself. The electron-donating methoxy (B1213986) groups are electronically distant from the sulfur atom and their primary role is to stabilize the carbocation upon cleavage, as discussed previously. nih.gov The sulfur atom in the protected state is part of a thioether linkage. While thioethers can exhibit nucleophilicity at the sulfur atom, the immense steric hindrance imposed by the three phenyl rings of the trityl framework effectively prevents other molecules from accessing the sulfur lone pairs, rendering the protected cysteine non-nucleophilic for practical purposes.

Reaction Kinetics and Thermodynamic Profiles

The kinetics of the deprotection of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine are characterized by a rapid rate under mild acidic conditions. The rate of this SN1 reaction is primarily dependent on the concentration of the protonated substrate and is independent of the concentration of external nucleophiles (other than the solvent). The stability of the carbocation intermediate is the most critical factor influencing the reaction rate. nih.gov

Protecting groups that form more stable carbocations are cleaved more rapidly. The addition of electron-donating groups to the phenyl rings of the trityl group systematically increases the rate of acid-catalyzed cleavage. While specific kinetic data for the tris(4-methoxyphenyl)methyl group is not extensively published, a relative reactivity trend can be established by comparing it with less substituted trityl groups.

Protecting GroupCommon AbbreviationTypical Cleavage ConditionsRelative Lability
TritylTrtStandard TFA (e.g., 95% TFA) sigmaaldrich.comBase
4-MethoxytritylMmtDilute TFA (e.g., 1-2% TFA in DCM) nih.govbachem.comHigh
Tris(4-methoxyphenyl)methylTMTVery Dilute Acid (e.g., &lt;1% TFA)Very High (Extrapolated)

V. Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine, offering precise mass measurements that confirm its elemental composition and high purity. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically employed.

The elemental composition of this compound is C25H27NO5S. HRMS provides an experimentally determined mass that can be compared to the calculated exact mass, typically within a few parts per million (ppm), which unequivocally confirms the molecular formula.

Key Findings:

Molecular Ion Peak: In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺.

Fragmentation Pattern: The most characteristic fragmentation pathway involves the cleavage of the C-S bond due to the exceptional stability of the resulting tris(4-methoxyphenyl)methyl carbocation. This trityl-type cation is stabilized by resonance across the three methoxy-substituted phenyl rings. The fragmentation provides a definitive signature for the presence of the protecting group. Other fragments arise from the cysteine moiety, such as through the loss of water or formic acid from the carboxyl group.

Below is a table of expected high-resolution mass spectrometry data for the protonated molecule and its major fragments.

Ion/Fragment FormulaCalculated m/zDescription
[C25H28NO5S]⁺454.1683Protonated molecular ion [M+H]⁺
[C22H21O3]⁺333.1485Tris(4-methoxyphenyl)methyl carbocation
[C3H8NO2S]⁺122.0270Cysteine moiety [Cys+H]⁺
[C25H26NO4S]⁺436.1577Loss of H₂O from [M+H]⁺
[C24H26NO3S]⁺408.1628Loss of HCOOH from [M+H]⁺

This interactive table outlines the primary ions expected in the HRMS analysis, facilitating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise covalent structure and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is dominated by signals from the aromatic protons of the three methoxyphenyl groups. The three methoxy (B1213986) groups give rise to a strong singlet, integrating to 9 protons. The protons of the cysteine backbone (α-CH and diastereotopic β-CH₂) appear as multiplets in the aliphatic region.

The ¹³C NMR spectrum shows distinct signals for the aromatic carbons, the quaternary central carbon of the trityl group, the methoxy carbons, and the carbons of the cysteine backbone (C=O, Cα, Cβ).

Expected NMR Data: Data from closely related compounds, such as S-trityl-L-cysteine and its derivatives, suggests the following approximate chemical shifts nih.govacs.orgchemicalbook.com.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityDescription
¹H7.20 - 7.50mAromatic protons (ortho to C-trityl)
¹H6.80 - 6.90mAromatic protons (ortho to -OCH₃)
¹H3.75 - 3.85sMethoxy (-OCH₃) protons
¹H3.20 - 3.40mα-CH proton
¹H2.60 - 2.80mβ-CH₂ protons
¹³C~175sCarboxyl carbon (C=O)
¹³C~158sAromatic C-OCH₃
¹³C~145sAromatic C-trityl
¹³C~130sAromatic CH (ortho to C-trityl)
¹³C~114sAromatic CH (ortho to -OCH₃)
¹³C~67sCentral trityl carbon
¹³C~55sMethoxy carbon (-OCH₃)
¹³C~54sα-Carbon (Cα)
¹³C~34sβ-Carbon (Cβ)

This interactive table summarizes the anticipated ¹H and ¹³C NMR chemical shifts, providing a guide for spectral interpretation.

Conformational analysis using 2D NMR techniques (like NOESY) would reveal through-space interactions. The bulky tris(4-methoxyphenyl)methyl group sterically hinders rotation around the Cβ-S and S-C(trityl) bonds, leading to a preferred set of conformations for the cysteine side chain.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying the presence of specific functional groups.

Key Research Findings:

IR Spectroscopy: Strong absorption bands are expected for the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the amino group, the C-O stretching of the methoxy ethers, and the C-H stretches of the aromatic and aliphatic portions.

Raman Spectroscopy: The Raman spectrum is often complementary to the IR spectrum. It is expected to show strong signals for the symmetric vibrations of the aromatic rings and potentially the C-S stretching vibration, which can be weak in the IR spectrum nih.gov.

The combined use of IR and Raman spectroscopy allows for a more complete characterization of the molecule's vibrational framework americanpharmaceuticalreview.comxmu.edu.cn.

Functional GroupExpected Wavenumber (cm⁻¹)TechniqueVibrational Mode
Carboxylic Acid2500-3300IRO-H stretch (broad)
Amino Group3000-3300IRN-H stretch
Carboxylic Acid1700-1730IRC=O stretch
Aromatic Rings1600, 1500IR, RamanC=C stretches
Methoxy Group1250, 1030IRC-O stretch (asymmetric, symmetric)
Thioether600-700RamanC-S stretch

This interactive table highlights the principal vibrational bands useful for identifying the key functional groups within the molecule.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for confirming the absolute configuration of stereocenters.

The chirality of this compound originates from the α-carbon of the L-cysteine backbone. While the tris(4-methoxyphenyl)methyl group is achiral itself, it acts as a major chromophore. According to the principles of exciton (B1674681) coupling, the electronic transitions of the three aromatic rings are influenced by the chiral environment, giving rise to a characteristic ECD spectrum with distinct positive or negative signals (Cotton effects) nih.govresearchgate.net.

The ECD spectrum is expected to be dominated by intense bands in the UV region (typically between 200-300 nm) corresponding to the π → π* transitions of the methoxyphenyl chromophores. The sign and magnitude of these Cotton effects are uniquely determined by the L-configuration of the cysteine moiety and the preferred conformation of the bulky side chain nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of molecules in a crystal lattice.

As of this writing, a public crystal structure for this compound has not been deposited in crystallographic databases. However, analysis of related structures, such as S-trityl-L-cysteine bound to proteins nih.gov and tris(4-methoxyphenyl)methanol (B1582487) researchgate.net, provides insight into the expected geometry. A crystallographic study would definitively establish the solid-state conformation, showing how the bulky side group is oriented relative to the amino acid backbone and detailing the network of intermolecular interactions, such as hydrogen bonds involving the carboxyl and amino groups.

Computational Chemistry Approaches

Computational chemistry serves as a powerful predictive tool that complements experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can predict a range of important characteristics.

Applications and Findings:

Geometric Optimization: DFT can be used to calculate the molecule's lowest-energy three-dimensional structure, predicting bond lengths, angles, and the most stable conformation. This is particularly useful for understanding the steric effects of the bulky trityl group.

Spectroscopic Prediction: DFT methods can simulate NMR chemical shifts, IR and Raman vibrational frequencies, and ECD spectra. These theoretical spectra can be compared with experimental results to confirm assignments and provide a deeper interpretation of the data chemrxiv.org.

Electronic Properties: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transition energies. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction and reactivity mdpi.comnih.gov. For this molecule, the electron density is expected to be high on the oxygen and nitrogen atoms and across the π-systems of the aromatic rings.

Vi. Applications in Chemical Biology and Bioconjugation Technologies

Development of Chemical Probes Utilizing S-(Tris(4-methoxyphenyl)methyl)-L-cysteine

The strategic use of this compound is fundamental to the creation of chemical probes designed to investigate protein function and interactions. A key application is in the synthesis of peptide-based probes where a reactive cysteine thiol is required at a specific position. By incorporating S-TMT-L-cysteine during solid-phase peptide synthesis (SPPS), the thiol group is shielded from unwanted side reactions.

One notable application is in the development of affinity matrices for studying cellular targets. For instance, derivatives of S-trityl-L-cysteine (STLC) have been immobilized on beads to create affinity probes. nih.gov These probes have been instrumental in identifying and confirming the direct interaction of STLC derivatives with their cellular targets, such as the mitotic kinesin Eg5 (also known as KSP), in cancer cell lysates. nih.gov The synthesis of these probes relies on the stability of the S-trityl group during the immobilization process, ensuring the integrity of the ligand.

Activity-based protein profiling (ABPP) is another area that benefits from such protected cysteine derivatives. researchgate.net ABPP utilizes chemical probes that covalently modify the active sites of enzymes. The synthesis of complex probes, which may include reporter tags and reactive groups, often requires the use of protected amino acids like this compound to ensure the final probe is correctly assembled before the reactive thiol is exposed for its intended biological targeting. nih.gov

Strategies for Site-Selective Bioconjugation to Peptides and Proteins

Site-selective bioconjugation—the process of attaching a molecule of interest to a specific site on a peptide or protein—is crucial for creating well-defined bioconjugates for therapeutic and diagnostic purposes. Cysteine, with its unique nucleophilic thiol side chain, is a prime target for such modifications. thno.org The use of this compound in peptide synthesis is a foundational strategy that enables these precise modifications. bachem.com

Incorporation : this compound is incorporated at the desired position in a peptide sequence during SPPS. The bulky and acid-sensitive TMT group protects the thiol from reacting during chain assembly. bachem.com

Deprotection and Conjugation : After the peptide is synthesized and purified, the TMT group is selectively removed, typically using mild acid treatment, to reveal a free thiol group. This unique, reactive handle is then available for conjugation with a specific payload, such as a drug, imaging agent, or fluorescent dye. nih.gov

This approach ensures that conjugation occurs only at the intended cysteine residue, leading to a homogeneous product with predictable properties.

Once the S-(Tris(4-methoxyphenyl)methyl) group is cleaved to expose the cysteine thiol, a variety of highly specific chemical reactions can be employed for bioconjugation. thno.org The choice of reaction depends on the desired stability of the resulting bond and the nature of the molecule being attached.

Common thiol-specific conjugation reactions include:

Michael Addition : This involves the reaction of the thiol with maleimides, which are frequently used to link payloads to proteins and peptides. The reaction is rapid and proceeds under mild, physiological conditions. nih.gov

Thiol-Ene Reaction : A photochemical reaction between a thiol and an alkene, allowing for spatiotemporal control over the conjugation process. acs.org

Nucleophilic Substitution : Reactions with haloacetamides (e.g., iodoacetamide) or other alkyl halides result in a stable thioether bond.

The table below summarizes key characteristics of common thiol-specific conjugation chemistries used after deprotection of the cysteine residue.

Reaction ChemistryElectrophilic PartnerResulting LinkageKey Features
Michael AdditionMaleimideThioether (succinimidyl thioether)Fast kinetics at neutral pH; potential for retro-Michael reaction. nih.gov
Nucleophilic SubstitutionHaloacetamide (e.g., Iodoacetamide)ThioetherForms a very stable, irreversible bond.
Disulfide ExchangeActivated Disulfide (e.g., Pyridyl disulfide)DisulfideCreates a reducible bond, useful for drug delivery systems.
Thiol-Yne/Thiol-EneAlkyne/AlkeneThioetherCan be initiated by light (photochemical) or radicals. acs.org

This table provides an interactive summary of common conjugation reactions.

The power of using this compound is fully realized when combined with protein engineering. nih.govpentelutelabmit.com By using site-directed mutagenesis, scientists can introduce cysteine residues at specific, non-essential surface locations on a protein. These engineered proteins can then be expressed and purified, and the unique cysteine thiol serves as a handle for conjugation.

Alternatively, for fully synthetic proteins, this compound can be directly incorporated during chemical synthesis. nih.govrsc.org This method provides absolute control over the placement of the conjugatable handle. For example, a non-native cysteine can be introduced into a protein scaffold to allow for the attachment of a polyethylene (B3416737) glycol (PEG) chain (PEGylation) to improve its pharmacokinetic properties, or to attach a cytotoxic drug to create an antibody-drug conjugate (ADC). The TMT protecting group is crucial in this process to prevent premature reactions or the formation of unwanted disulfide bonds during protein synthesis and folding. bachem.com

Role in the Synthesis of Functionalized Biomolecules

This compound is a key building block in the synthesis of a wide array of functionalized biomolecules. Its primary function as a protected cysteine derivative makes it indispensable in multi-step synthetic procedures where other functional groups are being manipulated. ikiam.edu.ec

Examples of its application include:

Synthesis of Peptides with Multiple Disulfide Bonds : In complex peptides containing several cysteine residues that must form specific disulfide bridges, orthogonal protecting groups are required. The TMT group can be used in combination with other protecting groups (e.g., Acm, StBu) that are removed under different conditions, allowing for the controlled, sequential formation of each disulfide bond. bachem.com

Preparation of Glycopeptides and Lipopeptides : The synthesis of peptides modified with carbohydrate or lipid moieties often involves harsh chemical conditions. The robust yet selectively cleavable TMT group effectively protects the cysteine thiol throughout these synthetic steps.

Creation of Branched and Cyclic Peptides : The specific deprotection of the TMT group allows for the cysteine thiol to be used as a branching point or as a site for cyclization, enabling the synthesis of peptides with constrained conformations that can mimic protein secondary structures or enhance biological activity.

Investigation of Enzyme-Substrate Interactions and Reaction Mechanisms

By enabling the site-specific incorporation of cysteine, this compound facilitates detailed studies of enzyme mechanisms. A strategically placed cysteine can be used to introduce probes that report on local environmental changes or to trap enzymatic intermediates.

For example, a cysteine can be engineered into the active site of an enzyme. After deprotection, this cysteine can be modified with a fluorescent probe whose signal changes upon substrate binding or catalytic turnover, providing real-time kinetic data. Furthermore, as demonstrated with STLC derivatives, immobilizing a ligand via a stable linkage allows for "pull-down" experiments. nih.gov In these assays, the immobilized ligand is used to capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins can then be identified and studied, providing direct evidence of interaction and helping to elucidate biological pathways. nih.govresearchgate.net This technique was used to confirm that STLC derivatives directly bind to the KSP protein in cancer cells, validating it as a target. nih.gov

Vii. Analytical Methodologies for Research Grade Purity and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine and separating it from potential impurities, such as starting materials, by-products, or degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of amino acid derivatives. nih.govnih.gov

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. semmelweis.hu A gradient elution, where the composition of the mobile phase is changed over time—usually by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer—is often used to achieve optimal separation of compounds with varying polarities. nih.gov

Due to the lack of a strong chromophore in the core cysteine structure, direct UV detection can be challenging. longdom.org Therefore, pre-column derivatization with a UV-active agent is a common strategy for enhancing detection sensitivity for cysteine and its derivatives. longdom.orgresearchgate.netresearchgate.net However, the bulky S-tris(4-methoxyphenyl)methyl group provides significant UV absorbance, often allowing for direct detection without derivatization.

Purity is determined by integrating the area of all peaks in the chromatogram. The purity of the target compound is expressed as its peak area relative to the total area of all peaks. A well-developed HPLC method should provide baseline resolution between the main compound and all known impurities. pharmtech.com

Table 1: Illustrative HPLC Parameters for Analysis of Protected Cysteine Derivatives

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for separation based on hydrophobicity. semmelweis.hujuniperpublishers.com
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA TFA acts as an ion-pairing agent to improve peak shape; acetonitrile is the organic modifier. semmelweis.hu
Elution Gradient (e.g., 5% to 95% B over 20-30 min) Allows for the separation of compounds with a wide range of polarities. nih.gov
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the mobile phase through the column, affecting resolution and analysis time. semmelweis.hu
Detection UV-Vis Detector (e.g., at 220 nm or 254 nm) The aromatic trityl group allows for strong UV absorbance for sensitive detection.

| Column Temp. | 25 - 40 °C | Temperature control ensures reproducible retention times. google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for the definitive identification and precise quantification of this compound. nih.gov

For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact molecule (the parent or molecular ion), which provides direct confirmation of its molecular weight. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In this process, the parent ion is isolated and fragmented, producing a unique pattern of product ions that serves as a structural fingerprint of the molecule. nih.govnih.govnih.gov

For quantification, LC-MS offers exceptional sensitivity and selectivity, often utilizing modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govresearchgate.net These techniques involve monitoring specific fragmentation transitions from a precursor ion to a product ion, which minimizes interference from other components in the sample matrix and enhances accuracy. nih.govnih.gov The use of stable isotope-labeled internal standards, which co-elute with the analyte but are distinguished by their mass, is a common practice to correct for variations in sample preparation and instrument response, thereby improving the precision of quantification. nih.govmdpi.com

Table 2: Representative LC-MS Parameters for Amino Acid Derivative Analysis

Parameter Typical Setting Purpose
Chromatography UPLC/HPLC with C18 column Provides rapid and efficient separation prior to mass analysis. juniperpublishers.com
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar molecules like amino acid derivatives, typically forming [M+H]⁺ ions. researchgate.net
Mass Analyzer Triple Quadrupole (QqQ) or Ion Trap QqQ is optimal for quantitative MRM experiments, while Ion Traps are excellent for detailed fragmentation analysis (MSⁿ). juniperpublishers.com
Quantification Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring a specific precursor → product ion transition. nih.gov
Internal Standard Stable Isotope-Labeled Analog Compensates for matrix effects and variability, ensuring high accuracy and precision. nih.govmdpi.com

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate (B1220265) | Volatile buffers are required for compatibility with mass spectrometry. nih.gov |

Capillary Electrophoresis (CE) for Purity and Enantiomeric Excess

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption, making it a valuable complementary technique to HPLC. nih.gov

For purity analysis, the high separation efficiency of CE can resolve impurities that may be difficult to separate by HPLC. More importantly, CE is a premier technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of chiral compounds like this compound.

To separate enantiomers, a chiral selector is added to the background electrolyte (running buffer). researchgate.netspringernature.com These selectors, such as cyclodextrins, macrocyclic antibiotics, or chiral surfactants, form transient, diastereomeric complexes with the enantiomers of the analyte. researchgate.netrsc.org The different stabilities of these complexes lead to different effective mobilities for the L- and D-enantiomers, enabling their separation. The enantiomeric excess can be accurately calculated from the relative peak areas of the two enantiomers.

Table 3: General Capillary Electrophoresis Conditions for Chiral Amino Acid Separation

Parameter Typical Condition Purpose
Capillary Fused-silica (e.g., 50 µm i.d., 30-60 cm length) Provides the channel for electrophoretic separation.
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pH Maintains a stable pH and provides conductivity.
Chiral Selector Modified cyclodextrins (e.g., HP-β-CD), vancomycin Forms transient diastereomeric complexes with enantiomers, leading to differential migration. researchgate.netspringernature.com
Applied Voltage 15 - 30 kV The driving force for the electrophoretic separation.
Temperature 20 - 25 °C Controlled temperature ensures migration time reproducibility.

| Detection | UV-Vis Detector (e.g., at 214 nm) | Monitors the analyte as it passes the detection window. |

Standardization and Validation of Analytical Procedures in Research

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the analysis of this compound must be thoroughly validated. ajpaonline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limits of detection and quantitation, and robustness. pharmtech.com

Specificity: The ability of the method to produce a signal for the analyte that is free from interference by other components (e.g., impurities, related substances) that may be present in the sample. pharmtech.comajpaonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specified range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.998. mdpi.comresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. pharmtech.comresearchgate.net

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision), and is usually expressed as the relative standard deviation (%RSD). pharmtech.comresearchgate.netpensoft.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. pensoft.netcore.ac.uk

Robustness: The ability of the method to remain unaffected by small, deliberate variations in procedural parameters, such as mobile phase pH, column temperature, or flow rate, indicating its reliability during normal usage. pensoft.net

Table 4: Key Validation Parameters and Typical Acceptance Criteria

Parameter Definition Typical Acceptance Criteria for Research
Specificity Ability to measure the analyte in the presence of interferences. Peak purity index > 99.5%; Baseline resolution (>1.5) from other peaks. indexcopernicus.com
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) ≥ 0.998. researchgate.net
Accuracy Closeness to the true value. Mean recovery of 98-102%. pharmtech.com
Precision (%RSD) Agreement between repeated measurements. Repeatability (Intra-day): ≤ 2%; Intermediate (Inter-day): ≤ 3%. pharmtech.comresearchgate.net
LOQ Lowest concentration quantifiable with accuracy/precision. Signal-to-Noise ratio ≥ 10; acceptable precision (%RSD ≤ 10%). pensoft.net

| Robustness | Insensitivity to small changes in method parameters. | %RSD of results under varied conditions should be within acceptable limits. pensoft.net |

Viii. Future Directions and Emerging Research Avenues

Novel Protecting Group Applications in Complex Biomolecule Synthesis

The synthesis of complex biomolecules, especially peptides and proteins containing multiple disulfide bonds, presents a significant chemical challenge. The core problem lies in controlling which cysteine residues pair together. The future of S-Tmt-L-cysteine application is centered on its integration into sophisticated "orthogonal" protection strategies, where multiple cysteine protecting groups with different chemical labilities are used to direct the regioselective formation of disulfide bridges.

The Tmt group is a member of the trityl (Trt) family of protecting groups, which are removed under acidic conditions via the formation of a stable carbocation. The addition of three electron-donating methoxy (B1213986) groups on the phenyl rings makes the Tmt cation exceptionally stable, and thus, the Tmt group is significantly more labile to acid than the parent trityl (Trt) or the monomethoxytrityl (Mmt) groups. peptide.comnih.gov This graded lability is the key to its advanced applications.

Future research will focus on synthesizing peptides with intricate disulfide patterns, such as the 14-amino acid peptide linaclotide, which has three disulfide bridges. nih.gov In these syntheses, S-Tmt-L-cysteine can be used to protect one set of cysteine residues, while other residues are protected with less acid-sensitive groups like S-diphenylmethyl (Dpm) or S-acetamidomethyl (Acm). nih.gov The Tmt group can be selectively removed under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)) that leave the other protecting groups intact. peptide.comnih.govsigmaaldrich.com This allows for the formation of the first disulfide bond. Subsequently, the other groups can be removed under different, specific conditions to form the remaining bridges in a controlled, stepwise manner. rsc.orgresearchgate.net This strategy has been successfully employed in the regioselective synthesis of complex molecules like μ-conotoxin SIIIA. researchgate.netresearchgate.net

Table 1: Comparative Acid Lability of Trityl-Type Cysteine Protecting Groups
Protecting GroupAbbreviationTypical Cleavage ConditionsRelative Lability
TritylTrtHigh concentration TFA (e.g., 95%)Least Labile
4-MethoxytritylMmtModerate TFA (e.g., 10%) or 1% TFA in DCMIntermediate
Tris(4-methoxyphenyl)methyl Tmt Very Mild TFA (e.g., <1%) Most Labile

Emerging applications will likely involve the synthesis of even larger proteins or antibody-drug conjugates where precise disulfide linkage is critical for biological function.

Integration with Advanced Chemo- and Biocatalytic Transformations

A significant frontier in chemical synthesis is the combination of traditional chemical methods with the high selectivity of biological catalysts (enzymes). The primary challenge in applying this to peptide synthesis is the general incompatibility of protecting groups with enzymatic conditions and vice-versa.

Future research aims to bridge this gap. One promising avenue is the development of chemoenzymatic strategies where S-Tmt-L-cysteine plays a crucial protective role. For instance, a peptide chain could be assembled using solid-phase peptide synthesis (SPPS) with the cysteine thiol shielded by the Tmt group. Subsequently, an enzyme could be used to perform a specific modification elsewhere on the peptide, such as glycosylation or phosphorylation, a process for which enzymes offer unparalleled specificity. The stability of the Tmt group under typical aqueous, neutral pH conditions of biocatalysis would be essential. Following the enzymatic step, the Tmt group could be cleanly removed using its characteristic mild acid treatment, allowing for chemical disulfide bond formation.

While direct enzymatic manipulation of S-Tmt-L-cysteine itself is not yet established, research into the oligomerization of unprotected L-cysteine ethyl ester using enzymes like proteinase K demonstrates the potential of biocatalysis in forming peptide bonds. nih.gov The future lies in designing robust enzymes or modifying existing ones that can recognize and process peptides bearing protecting groups like Tmt, or in designing novel protecting groups that are explicitly compatible with specific enzymatic transformations.

Rational Design of Derivatives for Enhanced Reactivity or Selectivity

The rational design of S-Tmt-L-cysteine derivatives is an active area of research aimed at fine-tuning its properties for specific applications. This design process focuses on two main areas: modification of the trityl scaffold and derivatization of the cysteine amino acid backbone.

Modifying the Trityl Group: The primary goal of modifying the trityl group is to modulate its reactivity, specifically its acid lability. As demonstrated by computational studies, the stability of the carbocation formed upon acid cleavage directly correlates with the ease of deprotection. nih.govresearchgate.net Adding electron-donating groups (like methoxy) stabilizes the carbocation and increases lability, while adding electron-withdrawing groups would decrease lability. nih.gov This principle allows for the creation of a finely tuned toolkit of protecting groups, each removable under slightly different conditions, enabling highly complex orthogonal synthesis schemes.

Modifying the Amino Acid Backbone: Derivatives can also be created by modifying the amine or carboxyl groups of the L-cysteine moiety. For example, S-trityl-L-cysteine has been used as a precursor for the synthesis of N-methylated cysteine derivatives, which are important building blocks for creating peptides with improved stability and cell permeability. researchgate.netikiam.edu.ec Other studies have shown that modifying the free amine and carboxyl groups of S-trityl-L-cysteine can alter its biological activity, repurposing it from an inhibitor of the mitotic kinesin Eg5 to an inhibitor of SIRT2, while also improving its solubility. mdpi.com

Table 2: Examples of Rational Design Approaches for S-Trityl-L-Cysteine Derivatives
Design GoalModification StrategyExample Derivative/Application
Tune Acid LabilityAdd electron-donating/withdrawing groups to phenyl ringsS-(Tris(4-methoxyphenyl)methyl)-L-cysteine (high lability)
Improve Peptide PropertiesN-methylation of the alpha-amineFmoc-N(Me)-Cys(Trt)-OH for SPPS
Enhance Solubility/Repurpose BioactivityAcylation/alkylation of the alpha-amineN-acyl S-trityl-L-cysteine methyl esters as SIRT2 inhibitors mdpi.com

Exploration in Asymmetric Synthesis and Chiral Auxiliaries

The inherent chirality of the L-cysteine backbone in S-Tmt-L-cysteine presents opportunities for its use in asymmetric synthesis. While its role as a traditional chiral auxiliary attached to a reactant to direct a stereoselective reaction is not extensively developed, its application as a chiral selector in separation science is a promising emerging field.

A notable application involves using S-trityl-(R)-cysteine (the D-enantiomer) as a chiral selector in chiral ligand-exchange chromatography (CLEC). researchgate.net In this technique, the compound is coated onto a standard chromatography column. When a racemic mixture of other amino acids is passed through, the S-trityl-(R)-cysteine forms transient, diastereomeric complexes with the enantiomers in the presence of a metal ion (like Cu(II)). Due to differing stabilities of these complexes, one enantiomer is retained longer on the column than the other, allowing for their separation. researchgate.net This method has proven highly effective for separating enantiomers of various amino acids.

Future research may explore the use of S-Tmt-L-cysteine as a chiral ligand in asymmetric catalysis. The sulfur atom and the nearby amine and carboxylate groups are potential coordination sites for metal catalysts. By coordinating to a metal center, the chiral environment provided by the S-Tmt-L-cysteine ligand could induce enantioselectivity in reactions such as asymmetric hydrogenations or carbon-carbon bond formations. This builds on related work where L-cysteine has been used as a chiral linker to create chiral one-dimensional assemblies of lanthanide ions. nih.gov

Computational Design and Prediction of New Applications

In silico methods are becoming indispensable for accelerating the discovery and optimization of chemical tools. Computational chemistry offers powerful methods to predict the properties of S-Tmt-L-cysteine and its derivatives, guiding experimental work and uncovering new applications.

A key area of application is the prediction of protecting group reactivity. Density Functional Theory (DFT) calculations have been used to determine the stability of carbocations generated during the acid-mediated deprotection of various trityl-based and other protecting groups. nih.gov These computational studies accurately predict the relative acid lability, confirming that the Tmt group should be among the most labile. This approach allows researchers to design new protecting groups with specific, desired labilities in silico before undertaking lengthy synthetic efforts.

Furthermore, molecular docking and other computational tools can predict how derivatives of S-Tmt-L-cysteine might interact with biological targets. ukm.my As seen in studies where novel L-cysteine derivatives were designed as multi-target agents for neurodegenerative diseases researchgate.net or as antimicrobial agents nih.gov, computational screening can identify promising lead compounds. This same approach can be applied to S-Tmt-L-cysteine, exploring its potential as a scaffold for developing new enzyme inhibitors or other bioactive molecules by virtually screening libraries of its derivatives against protein targets. These predictive models can significantly streamline the discovery process for new applications of this versatile compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.